4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol
Overview
Description
4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol is a complex organic compound that features a pyrazole and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol typically involves multi-step reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: Known for their anti-inflammatory and analgesic properties.
1,2,4-triazole derivatives: Widely used as antifungal agents.
2-methoxyphenol derivatives: Commonly found in antioxidants and antiseptics
Uniqueness
What sets 4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-methoxyphenol apart is its combined structural features, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-8-10(7-18(2)17-8)19-13(15-16-14(19)22)9-4-5-11(20)12(6-9)21-3/h4-7,20H,1-3H3,(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHNBICICKFKDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC(=C(C=C3)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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